molecular formula C20H40N2O B12644329 N-(2-Aminoethyl)-9-octadecenamide CAS No. 85712-16-9

N-(2-Aminoethyl)-9-octadecenamide

Cat. No.: B12644329
CAS No.: 85712-16-9
M. Wt: 324.5 g/mol
InChI Key: NEAVWSTWAPWAPP-MDZDMXLPSA-N
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Description

N-(2-Aminoethyl)-9-octadecenamide is a compound that belongs to the class of amides It is characterized by the presence of an aminoethyl group attached to an octadecenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-9-octadecenamide typically involves the reaction of 9-octadecenoyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of contamination and ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-Aminoethyl)-9-octadecenamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxylamines.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides and esters.

Scientific Research Applications

N-(2-Aminoethyl)-9-octadecenamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in cell signaling and membrane interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-9-octadecenamide involves its interaction with cellular membranes and proteins. The aminoethyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the hydrophobic octadecenamide backbone allows the compound to integrate into lipid bilayers, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-Aminoethyl)-1-aziridineethanamine
  • N-(2-Aminoethyl)glycine

Comparison: N-(2-Aminoethyl)-9-octadecenamide is unique due to its long hydrophobic chain, which allows it to interact with lipid membranes more effectively compared to shorter-chain analogs. This property makes it particularly useful in applications involving membrane interactions and signaling.

Properties

CAS No.

85712-16-9

Molecular Formula

C20H40N2O

Molecular Weight

324.5 g/mol

IUPAC Name

(E)-N-(2-aminoethyl)octadec-9-enamide

InChI

InChI=1S/C20H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19-18-21/h9-10H,2-8,11-19,21H2,1H3,(H,22,23)/b10-9+

InChI Key

NEAVWSTWAPWAPP-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCCN

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCN

Origin of Product

United States

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